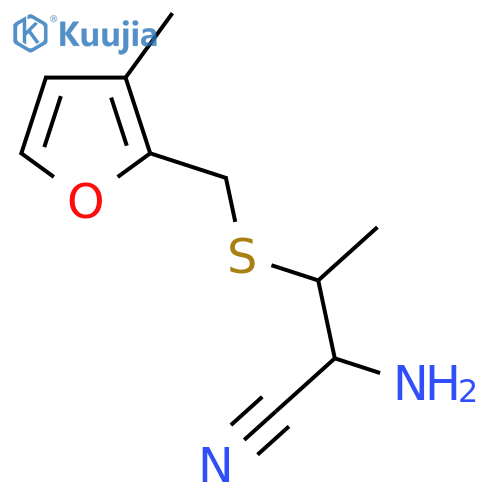

Cas no 2172281-38-6 (2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile)

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile

- EN300-1290715

- 2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile

- 2172281-38-6

-

- インチ: 1S/C10H14N2OS/c1-7-3-4-13-10(7)6-14-8(2)9(12)5-11/h3-4,8-9H,6,12H2,1-2H3

- InChIKey: CLIBKIUMPFIQHZ-UHFFFAOYSA-N

- SMILES: S(CC1=C(C)C=CO1)C(C)C(C#N)N

計算された属性

- 精确分子量: 210.08268425g/mol

- 同位素质量: 210.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 225

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.1

- トポロジー分子極性表面積: 88.2Ų

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290715-0.05g |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 0.05g |

$1344.0 | 2023-05-23 | ||

| Enamine | EN300-1290715-0.1g |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 0.1g |

$1408.0 | 2023-05-23 | ||

| Enamine | EN300-1290715-1.0g |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 1g |

$1599.0 | 2023-05-23 | ||

| Enamine | EN300-1290715-1000mg |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 1000mg |

$1343.0 | 2023-09-30 | ||

| Enamine | EN300-1290715-5000mg |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 5000mg |

$3894.0 | 2023-09-30 | ||

| Enamine | EN300-1290715-500mg |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 500mg |

$1289.0 | 2023-09-30 | ||

| Enamine | EN300-1290715-100mg |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 100mg |

$1183.0 | 2023-09-30 | ||

| Enamine | EN300-1290715-2.5g |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 2.5g |

$3136.0 | 2023-05-23 | ||

| Enamine | EN300-1290715-5.0g |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 5g |

$4641.0 | 2023-05-23 | ||

| Enamine | EN300-1290715-0.25g |

2-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butanenitrile |

2172281-38-6 | 0.25g |

$1472.0 | 2023-05-23 |

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrileに関する追加情報

Introduction to 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile (CAS No. 2172281-38-6)

2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile, identified by its Chemical Abstracts Service Number (CAS No.) 2172281-38-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include an amino group, a nitrile functionality, and a sulfur-containing side chain derived from furan. The presence of these functional groups makes it a versatile building block for the synthesis of more complex bioactive molecules.

The structure of 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile is notable for its potential applications in drug discovery. The combination of a nitrile group and an amino group provides opportunities for further chemical modifications, such as condensation reactions or nucleophilic additions, which are commonly employed in the synthesis of peptidomimetics and other therapeutic agents. Additionally, the sulfur-containing moiety, specifically the methylsulfanyl group linked to a furan ring, introduces interesting electronic and steric properties that can influence the compound's reactivity and biological activity.

In recent years, there has been growing interest in the development of novel scaffolds that incorporate heterocyclic structures, such as furan derivatives, due to their prevalence in biologically active natural products and their potential to enhance pharmacological properties like solubility and metabolic stability. The 3-methylfuran-2-ylmethylsulfanyl substituent in this compound is particularly noteworthy, as it combines the advantages of a furan ring—known for its ability to engage in hydrogen bonding and π-stacking interactions—with the electron-withdrawing effect of the sulfur atom. This dual functionality may contribute to the compound's ability to interact with biological targets in a specific manner.

One of the most compelling aspects of 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile is its potential utility in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, the nitrile group can serve as a probe for binding with metal ions or other nucleophilic residues in enzyme active sites, while the sulfur-containing side chain may provide additional interactions through hydrogen bonding or electrostatic interactions. Such features are particularly relevant in the context of developing inhibitors for kinases and other enzymes implicated in diseases like cancer and inflammatory disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile with high precision. Molecular docking studies have shown that this compound can effectively bind to pockets on target proteins, suggesting its potential as a lead compound for further optimization. Moreover, virtual screening techniques have been employed to identify analogues with enhanced potency or selectivity by modifying specific parts of the molecule while retaining its core structure.

The synthesis of 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile presents both challenges and opportunities for synthetic chemists. The key step involves the introduction of the methylsulfanyl group onto the furan ring, which can be achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. Once this step is accomplished, further functionalization can be carried out to introduce additional substituents or alter the connectivity of the molecule. The nitrile group can be synthesized via cyanation reactions or from ketones using cyanide sources under appropriate conditions.

The pharmacological profile of 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. For example, derivatives containing similar scaffolds have been reported to show inhibitory effects against various enzymes and receptors. The presence of both an amino group and a nitrile group provides multiple sites for interaction with biological targets, making it a promising candidate for further exploration.

In conclusion, 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile (CAS No. 2172281-38-6) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely that 2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile will play an important role in future drug development efforts.

2172281-38-6 (2-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butanenitrile) Related Products

- 926204-45-7(N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)

- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)

- 2375260-95-8(2-2-oxo-2-(pyrrolidin-1-yl)ethyl-5-phenyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione)

- 1698319-74-2(4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine)

- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)

- 2228263-20-3(1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)

- 1213063-40-1((3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol)

- 2092580-70-4(1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-)

- 1803763-84-9(Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)

- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)